6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with appropriate scaling of reagents and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, making it valuable in various research and industrial applications.
Biological Activity
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-7-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has gained attention due to its diverse biological activities. This compound's unique structural characteristics allow it to interact with various biological targets, making it a candidate for pharmacological exploration, particularly in the context of neurodegenerative disorders and infectious diseases.
Chemical Structure and Properties
The molecular formula of 6-Br-7-Me-THIQ is C_10H_12BrN, with a molar mass of approximately 226.11 g/mol. Its structure features a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroisoquinoline skeleton. The presence of the bromine atom influences both the compound's electronic properties and its reactivity, contributing to its biological activity.
Biological Activities
Research indicates that 6-Br-7-Me-THIQ exhibits a range of biological activities:
- Antimicrobial Activity : THIQ derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies demonstrate that modifications in the THIQ structure can enhance antimicrobial potency. For instance, compounds structurally similar to 6-Br-7-Me-THIQ have been evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv and affect its cell wall synthesis by inhibiting MurE ligase activity .
- Neuroprotective Effects : Some THIQ derivatives are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific interactions between these compounds and neurotransmitter receptors are crucial for their therapeutic efficacy .
- Antimalarial Activity : Recent studies have explored the antimalarial potential of THIQ analogs, suggesting that compounds with structural similarities to 6-Br-7-Me-THIQ may exhibit significant antimalarial activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the THIQ scaffold significantly impacts its biological activity. For example:
Compound Name | Key Differences | Biological Activity |
---|---|---|
6-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of Bromine | Moderate antimicrobial activity |
6-Iodo-7-methyl-1,2,3,4-tetrahydroisoquinoline | Iodine instead of Bromine | Enhanced neuroprotective effects |
6-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of Bromine | Lowered antimicrobial potency |
The unique bromine substitution at position 6 appears to confer specific advantages in terms of reactivity and interaction with biological targets compared to other halogenated analogs.
Case Studies
Several case studies highlight the effectiveness of THIQ derivatives:
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain THIQ compounds inhibited M. tuberculosis growth effectively by targeting MurE ligase. The correlation between inhibitory concentrations and biological effects suggested complex mechanisms beyond mere enzyme inhibition .
- Neuroprotective Mechanisms : Research has indicated that THIQ derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are critical in neuroprotection .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
OTXAJYKAFJEVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1Br |
Origin of Product |
United States |
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